Endogenous Sources of trans-2-Hexadecenoyl-L-carnitine: An In-depth Technical Guide
Endogenous Sources of trans-2-Hexadecenoyl-L-carnitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-Hexadecenoyl-L-carnitine is an endogenous acylcarnitine that serves as a biomarker for specific states of fatty acid metabolism. Its formation is intrinsically linked to the mitochondrial β-oxidation of palmitic acid, one of the most common saturated fatty acids in the human body. This technical guide provides a comprehensive overview of the endogenous sources of trans-2-Hexadecenoyl-L-carnitine, detailing the metabolic pathways, enzymatic reactions, and analytical methodologies for its study. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Trans-2-Hexadecenoyl-L-carnitine is a member of the acylcarnitine family, which are esters of L-carnitine (B1674952) and fatty acids. These molecules are crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation for energy production.[1] The presence and concentration of specific acylcarnitines in biological fluids and tissues can provide a window into the state of fatty acid and amino acid metabolism, and are used as diagnostic markers for various inherited metabolic disorders.[2][3]
Trans-2-Hexadecenoyl-L-carnitine, specifically, is derived from trans-2-hexadecenoic acid, a C16:1 monounsaturated fatty acid. Its endogenous origins are primarily rooted in the catabolism of palmitic acid. This guide will explore the biochemical pathways leading to its formation, the enzymes involved, and the methods for its quantification.
Endogenous Metabolic Pathways
The primary endogenous source of trans-2-Hexadecenoyl-L-carnitine is the mitochondrial β-oxidation of palmitoyl-CoA, the activated form of palmitic acid.
Mitochondrial β-Oxidation of Palmitoyl-CoA
Palmitoyl-CoA undergoes a cyclical series of four reactions in the mitochondrial matrix, each cycle shortening the fatty acyl chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA. The first step of this cycle is the formation of a trans-double bond between the α and β carbons (C2 and C3) of the acyl-CoA molecule.
The initial step in the β-oxidation of palmitoyl-CoA (C16:0-CoA) is catalyzed by a long-chain acyl-CoA dehydrogenase (LCAD), resulting in the formation of trans-2-hexadecenoyl-CoA. This intermediate is the direct precursor to the acyl portion of trans-2-Hexadecenoyl-L-carnitine.
Formation of trans-2-Hexadecenoyl-L-carnitine
The formation of acylcarnitines is catalyzed by a family of enzymes known as carnitine acyltransferases.[4] In the context of long-chain fatty acids, carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, are the key players.
While the primary role of the CPT system is to transport fatty acids into the mitochondria, CPT2 can also catalyze the reverse reaction, transferring an acyl group from CoA to carnitine within the mitochondrial matrix. This reverse activity is thought to be a mechanism to buffer the intramitochondrial acyl-CoA/CoA ratio. When the β-oxidation pathway is overwhelmed or inhibited, the accumulation of acyl-CoA intermediates can lead to the formation and subsequent export of acylcarnitines from the mitochondria.
Therefore, under conditions of high rates of fatty acid oxidation or a downstream blockage in the β-oxidation spiral, trans-2-hexadecenoyl-CoA can accumulate and be converted to trans-2-Hexadecenoyl-L-carnitine by CPT2. It is important to note that trans-2-enoyl-CoA intermediates are generally considered poor substrates for CPT2, and trans-2-hexadecenoyl-CoA has been shown to act as a competitive inhibitor of CPT2. This suggests that the formation of trans-2-Hexadecenoyl-L-carnitine may be more pronounced in pathological states where there is significant accumulation of this specific intermediate.
The following diagram illustrates the formation of trans-2-Hexadecenoyl-L-carnitine during the initial step of palmitoyl-CoA β-oxidation.
Quantitative Data
Quantitative data for trans-2-Hexadecenoyl-L-carnitine is sparse in the literature, likely due to its transient nature as a metabolic intermediate. However, its presence has been confirmed in various biological matrices.
| Biological Matrix | Species | Concentration (µM) | Reference |
| Serum | Ovine | 0.02 ± 0.01 | [5] |
| Urine | Human | Detected, not quantified | [6][7] |
Experimental Protocols
The analysis of trans-2-Hexadecenoyl-L-carnitine and the enzymes involved in its formation requires sensitive and specific analytical techniques.
Quantification of trans-2-Hexadecenoyl-L-carnitine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines in biological samples.[8][9][10]
4.1.1. Sample Preparation (from Plasma)
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Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d3-palmitoyl-L-carnitine).
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
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Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4.1.2. LC-MS/MS Parameters (General)
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Liquid Chromatography:
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Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.
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Flow Rate: Typically in the range of 0.2-0.5 mL/min.
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-
Tandem Mass Spectrometry:
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Ionization: Electrospray ionization (ESI) in positive ion mode.
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Scan Mode: Multiple Reaction Monitoring (MRM).
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Precursor Ion: The [M+H]⁺ ion of trans-2-Hexadecenoyl-L-carnitine (m/z 398.3).
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Product Ion: A characteristic fragment ion, typically the precursor to m/z 85, which is common to all carnitine esters.
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The following diagram outlines the general workflow for the analysis of acylcarnitines by LC-MS/MS.
Carnitine Palmitoyltransferase (CPT) Activity Assay
The activity of CPT enzymes can be measured using various methods, including radioisotopic and colorimetric assays.[11][12][13][14]
4.2.1. Spectrophotometric Assay for CPT Activity
This assay measures the release of Coenzyme A (CoA) when an acyl-CoA substrate is converted to its corresponding acylcarnitine. The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
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Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
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1 mM EDTA
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0.2 mM DTNB
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0.1% Triton X-100
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10 mM L-carnitine
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-
Sample Preparation: Prepare tissue or cell homogenates in a suitable buffer.
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Assay Initiation: Add the sample homogenate to the reaction mixture and pre-incubate for 5 minutes at 30°C.
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Substrate Addition: Initiate the reaction by adding the acyl-CoA substrate (e.g., palmitoyl-CoA).
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Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.
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Calculation: The rate of the reaction is proportional to the CPT activity and can be calculated using the molar extinction coefficient of the product of the DTNB reaction.
Role in Signaling Pathways
Currently, there is limited evidence to suggest that trans-2-Hexadecenoyl-L-carnitine has a direct role as a signaling molecule. Its primary significance appears to be as an intermediate of fatty acid metabolism. Elevated levels of this and other long-chain acylcarnitines are generally indicative of a mismatch between the rate of fatty acid entry into the mitochondria and the capacity of the β-oxidation pathway to process them. Such an imbalance can occur in various physiological and pathological states, including:
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High-fat diet and obesity
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Insulin resistance and type 2 diabetes
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Inborn errors of fatty acid oxidation [1]
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Cardiac ischemia
Therefore, while not a signaling molecule in the classical sense, the concentration of trans-2-Hexadecenoyl-L-carnitine can be considered an indirect signal of metabolic stress and mitochondrial dysfunction.
Conclusion
The endogenous sources of trans-2-Hexadecenoyl-L-carnitine are intricately linked to the mitochondrial β-oxidation of palmitic acid. Its formation, catalyzed by the reversible action of CPT2 on the intermediate trans-2-hexadecenoyl-CoA, serves as a sensitive indicator of the flux through the fatty acid oxidation pathway. For researchers and drug development professionals, the study of this and other acylcarnitines provides valuable insights into mitochondrial function and metabolic health. The methodologies outlined in this guide offer a robust framework for the investigation of these important metabolic biomarkers.
References
- 1. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 3. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase 2 and carnitine/acylcarnitine translocase are involved in the mitochondrial synthesis and export of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Livestock Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (LMDB01224) [lmdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Sensitive assay of carnitine palmitoyl transferase activity in tissue homogenates with a modified spectrophotometric method for enzymatic carnitine determination: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 14. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
